1-(3-methoxyphenyl)-1H-1,2,4-triazole
Overview
Description
1-(3-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 1-(3-hydroxyphenyl)-1H-1,2,4-triazole, while reduction of the triazole ring can produce 1-(3-methoxyphenyl)-1,2-dihydro-1H-1,2,4-triazole.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3-methoxyphenyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function. The methoxy group can also participate in interactions with proteins and other biomolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,4-triazole: Lacks the methoxy group, which may result in different reactivity and biological activity.
1-(4-methoxyphenyl)-1H-1,2,4-triazole: The position of the methoxy group can influence the compound’s properties and interactions.
1-(3-hydroxyphenyl)-1H-1,2,4-triazole: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.
The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYBZJWRMTUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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